molecular formula C15H12N2 B13333022 2-(Quinolin-7-yl)aniline

2-(Quinolin-7-yl)aniline

Cat. No.: B13333022
M. Wt: 220.27 g/mol
InChI Key: OOEVCXVUIQNEOS-UHFFFAOYSA-N
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Description

2-(Quinolin-7-yl)aniline is an organic compound that features a quinoline ring fused to an aniline moiety. This compound is part of the broader class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. The quinoline structure is characterized by a benzene ring fused to a pyridine ring, and the aniline group introduces an amino functionality to the molecule.

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-7-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Quinolin-7-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Quinolin-7-yl)aniline in biological systems often involves interaction with DNA or proteins. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Quinolin-7-yl)aniline is unique due to the presence of both the quinoline and aniline functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from synthetic chemistry to medicinal research .

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2-quinolin-7-ylaniline

InChI

InChI=1S/C15H12N2/c16-14-6-2-1-5-13(14)12-8-7-11-4-3-9-17-15(11)10-12/h1-10H,16H2

InChI Key

OOEVCXVUIQNEOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=CC=N3)C=C2)N

Origin of Product

United States

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